molecular formula C16H22N4O2 B3779868 N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide

Cat. No.: B3779868
M. Wt: 302.37 g/mol
InChI Key: CUWXQXLOMZSJAV-UHFFFAOYSA-N
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Description

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrrolidine ring fused with a pyrazine ring

Properties

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c21-15-9-12(19-16(22)14-10-17-7-8-18-14)11-20(15)13-5-3-1-2-4-6-13/h7-8,10,12-13H,1-6,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWXQXLOMZSJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CC(CC2=O)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. The reaction conditions often include heating without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its analgesic and antihypoxic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to act as an enzyme inhibitor, binding to the active site of target enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide is unique due to its specific pyrazine ring structure, which may confer different biological activities and chemical reactivity. The presence of the pyrazine ring can influence the compound’s ability to interact with various biological targets, potentially making it more effective in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide
Reactant of Route 2
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N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)pyrazine-2-carboxamide

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